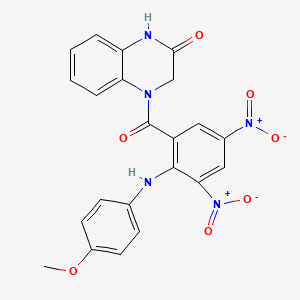

4-(2-((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

The core is functionalized at the 4-position with a 3,5-dinitrobenzoyl group bearing a 4-methoxyphenylamino substituent. The 3,5-dinitrobenzoyl moiety introduces strong electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties, creating a unique electronic profile.

Synthesis: The 3,4-dihydroquinoxalin-2(1H)-one scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with glyoxalates, as demonstrated in the synthesis of related intermediates (e.g., compound 4 in ) .

Properties

IUPAC Name |

4-[2-(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O7/c1-34-15-8-6-13(7-9-15)23-21-16(10-14(26(30)31)11-19(21)27(32)33)22(29)25-12-20(28)24-17-4-2-3-5-18(17)25/h2-11,23H,12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKRNENVTCTQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₅H₁₁N₃O₇

- Molecular Weight : 345.264 g/mol

- Melting Point : 240°C (decomposes)

- LogP : 3.679 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to its structural features, particularly the presence of the dinitrobenzoyl moiety and the quinoxaline core. These components are known to interact with various biological targets:

- Enzyme Inhibition : The dinitrobenzoyl group may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Antioxidant Activity : The quinoxaline structure is associated with the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

- Case Study : A derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value indicating effective cell growth inhibition at low micromolar concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | HeLa | 15 | Cell cycle arrest |

Antimicrobial Activity

Research has shown that compounds with similar structures possess antimicrobial properties against several pathogens:

- In Vitro Studies : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antiparasitic Activity

The compound's efficacy against parasitic infections has also been explored:

- Study Findings : In vitro assays indicated that the compound could inhibit the growth of Plasmodium falciparum, the causative agent of malaria, with promising EC50 values below 10 µM.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of quinoxaline derivatives:

- Structure-Activity Relationship (SAR) : Modifications to the methoxy group or dinitrobenzoyl moiety can enhance or diminish biological activity.

- In Silico Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer and infectious diseases, further supporting its potential therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the dihydroquinoxalinone core, akin to methods in . Pd-catalyzed reactions (as in ) might be applicable for introducing the methoxyphenylamino group .

- Bacterial Radiosensitization: While notes that 3,5-dinitrobenzoyl derivatives of 5-FU lack hypoxic cytotoxicity, the target compound’s dihydroquinoxalinone core could confer novel mechanisms, warranting further study .

- Electronic Effects : The juxtaposition of electron-withdrawing (nitro) and electron-donating (methoxy) groups may create a polarized structure, influencing intermolecular interactions in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.